Anordrin

Description

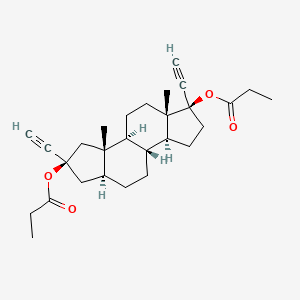

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-2-propanoyloxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O4/c1-7-23(29)31-27(9-3)17-19-11-12-20-21(25(19,5)18-27)13-15-26(6)22(20)14-16-28(26,10-4)32-24(30)8-2/h3-4,19-22H,7-8,11-18H2,1-2,5-6H3/t19-,20+,21-,22-,25-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOECSYBNZHIVHW-LKADTRSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)OC(=O)CC)C)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@](C4)(C#C)OC(=O)CC)C)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872682 | |

| Record name | Anordrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56470-64-5 | |

| Record name | Anordrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56470-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anordrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056470645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anordrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANORDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R25F2A061 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anordrin's Mechanism of Action on Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Anordrin

This compound (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) is a C-19 nor-androstane derivative that exhibits both weak estrogenic and anti-estrogenic activities.[3] It is a pro-drug that is rapidly hydrolyzed in the body to its active metabolite, Anordiol.[2] The tissue-selective nature of this compound's effects is a hallmark of SERMs, allowing it to act as an estrogen antagonist in some tissues, such as the uterus, while exhibiting estrogenic properties in others, like the liver.[4] this compound has been shown to not bind to androgen or progesterone receptors, highlighting its specificity for estrogen receptors.[3]

Interaction with Estrogen Receptors

This compound's pharmacological effects are initiated by its binding to estrogen receptors, primarily ERα and ERβ. The binding of Anordiol, the active metabolite, to the ligand-binding domain (LBD) of ERα has been described as weak compared to tamoxifen.[4] However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values for this compound or Anordiol with either ERα or ERβ are not well-documented in the available scientific literature.

Quantitative Binding Affinity Data

A comprehensive understanding of this compound's SERM profile requires quantitative data on its binding affinity for both ERα and ERβ. The relative binding affinity (RBA) for each receptor subtype would elucidate its selectivity. Unfortunately, such data for this compound and its metabolites are not currently available in the public domain. The following table is presented as a template for how such data would be structured for comparison.

| Compound | Receptor | IC50 (nM) | Kd (nM) | Relative Binding Affinity (%) |

| This compound | ERα | Data not available | Data not available | Data not available |

| ERβ | Data not available | Data not available | Data not available | |

| Anordiol | ERα | Data not available | Data not available | Data not available |

| ERβ | Data not available | Data not available | Data not available | |

| 17β-Estradiol | ERα | ~0.1-1 | ~0.1-0.5 | 100 |

| Tamoxifen | ERα | ~1-10 | ~1-5 | ~1-10 |

Note: The values for 17β-Estradiol and Tamoxifen are approximate and can vary depending on the assay conditions.

Signaling Pathways

Upon binding to the estrogen receptor, this compound can initiate or inhibit a cascade of molecular events that constitute the estrogen signaling pathway. This pathway can be broadly divided into genomic and non-genomic actions.

Classical Genomic Signaling Pathway

The classical genomic pathway involves the binding of the ligand-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription. The nature of this modulation (activation or repression) is dependent on the conformation of the ER induced by the ligand and the subsequent recruitment of co-activator or co-repressor proteins.

There is evidence to suggest that this compound does not regulate the classic estrogen nuclear pathway, which implies its mechanism may diverge from the direct ERE-mediated transcription model or involve non-genomic pathways.[4]

Co-regulator Recruitment

The tissue-specific effects of SERMs are largely attributed to their differential recruitment of co-activator and co-repressor proteins to the ER. Co-activators, such as Steroid Receptor Co-activator-1 (SRC-1), generally promote gene transcription, while co-repressors, like Nuclear Receptor Corepressor (NCoR), inhibit it. The specific profile of co-regulator recruitment by the this compound-ER complex in different tissues would be a key determinant of its biological activity. Currently, there is no published data on the effect of this compound on the recruitment of SRC-1, NCoR, or other co-regulators to the estrogen receptor.

Experimental Protocols

To generate the missing quantitative data on this compound's mechanism of action, a series of key experiments would need to be performed. The following sections provide detailed, generalized methodologies for these assays.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (IC50 and Kd) of a test compound for the estrogen receptor.

Protocol:

-

Preparation of ER-containing lysate:

-

Culture cells expressing ERα or ERβ (e.g., MCF-7 for ERα, or transfected HEK293 cells for either subtype).

-

Harvest cells and prepare a cytosolic lysate containing the estrogen receptors.

-

Determine the protein concentration of the lysate.

-

-

Competitive Binding Reaction:

-

In a multi-well plate, add a constant concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol).

-

Add increasing concentrations of the unlabeled competitor (this compound, Anordiol, or a reference compound).

-

Add the ER-containing lysate to each well.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Use a method such as hydroxylapatite precipitation or size-exclusion chromatography to separate the ER-bound radioligand from the free radioligand.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

-

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., MCF-7, Ishikawa) in a multi-well plate.

-

Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an ERE promoter. A co-transfection with a control reporter (e.g., Renilla luciferase) is recommended for normalization.

-

-

Compound Treatment:

-

Treat the transfected cells with various concentrations of this compound, Anordiol, or reference compounds (e.g., 17β-estradiol for agonist activity, tamoxifen for antagonist activity).

-

For antagonist assays, co-treat with a known agonist like 17β-estradiol.

-

-

Cell Lysis and Luciferase Assay:

-

After an appropriate incubation period, lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer. If a control reporter was used, measure its activity as well.

-

-

Data Analysis:

-

Normalize the ERE-luciferase activity to the control reporter activity.

-

Plot the normalized luciferase activity against the log concentration of the compound to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

-

References

- 1. The physiological and biochemical basis of potency thresholds modeled using human estrogen receptor alpha: implications for identifying endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-independent recruitment of steroid receptor coactivators to estrogen receptor by cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Anordrin: A Technical Guide to Synthesis, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anordrin, chemically known as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate, is a synthetic steroidal compound that has been utilized primarily in China as an emergency contraceptive.[1] It functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and antiestrogenic properties.[1] This dual activity allows it to interfere with the hormonal balance necessary for implantation, thus preventing pregnancy when administered post-coitally.[2] The unique A-nor steroid structure of this compound and its derivatives has prompted further investigation into their therapeutic potential beyond contraception. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, their biological activities, and the experimental methodologies used for their evaluation.

Chemical Synthesis

The synthesis of this compound and its derivatives involves multi-step chemical processes starting from commercially available steroid precursors. While detailed, step-by-step protocols from commercial manufacturers are proprietary, the scientific literature provides a general outline of the synthetic routes.

Synthesis of this compound

A plausible synthetic pathway for this compound, based on related steroid syntheses, is outlined below.

Experimental Protocol (Proposed)

-

Step 1: Formation of the A-nor steroid backbone. This typically involves the oxidative cleavage of the A-ring of a suitable steroid precursor, such as testosterone or androstenedione, followed by recyclization to form the five-membered A-ring.

-

Step 2: Introduction of the diethynyl groups. The ketone groups at the C-2 and C-17 positions of the A-nor-androstane intermediate are reacted with a source of ethynyl anion, such as lithium acetylide, to introduce the 2α and 17α-ethynyl groups. This reaction typically proceeds via nucleophilic addition to the carbonyl carbons.

-

Step 3: Diol formation and stereochemical control. The reduction of the resulting carbonyl groups to hydroxyl groups is performed using a reducing agent like sodium borohydride. The stereochemistry at the C-2 and C-17 positions is crucial for biological activity and is influenced by the choice of reagents and reaction conditions.

-

Step 4: Dipropionylation. The final step involves the esterification of the 2β and 17β-hydroxyl groups with propionic anhydride or propionyl chloride in the presence of a base, such as pyridine, to yield this compound.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain a highly pure compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[3][4][5][6][7]

Synthesis of this compound Derivatives

Several derivatives of this compound have been synthesized to explore structure-activity relationships and to develop compounds with improved pharmacological profiles.

-

Dinordrin I and II: These derivatives are A-nor-estrane analogues of this compound. Their synthesis starts from 17β-hydroxy-A-nor-5α-estran-2-one.[8]

-

Anordiol Esters: Various esters of the active metabolite anordiol (the dihydroxy form of this compound) have been prepared, including diacetate, hemisuccinate, and propionate-hemisuccinate mixed esters.[9] These are synthesized by reacting anordiol with the corresponding acid anhydrides or acid chlorides.

Data Presentation

Physical and Chemical Properties

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| This compound | C₂₈H₃₈O₄ | 438.60 | White crystalline solid | 148-150 | Soluble in organic solvents, insoluble in water |

| Anordiol | C₂₂H₂₈O₂ | 324.46 | White solid | - | - |

| Dinordrin I | C₂₇H₃₆O₄ | 424.57 | - | - | - |

Biological Activity

| Compound | Assay | Species | Route of Administration | Effective Dose | Reference |

| This compound | Anti-implantation | Rat | Oral | 10 mg/kg/day | [10] |

| This compound | Uterotrophic | Rat | - | - | [8] |

| This compound | Emergency Contraception | Human | Oral | 7.5 mg (in combination with mifepristone) | [11] |

| Dinordrin I | Uterotrophic | Rat | - | 20 times more potent than this compound | [8] |

| Anordiol | Anti-implantation | Rat | Oral | 1.25 mg/kg/day | [10] |

Pharmacokinetic Parameters (Animal Studies)

| Compound | Species | Route | Tmax (hours) | Main Metabolite | Reference |

| This compound | Rat | Oral | ~9 | Anordiol | [12] |

| This compound | Cynomolgus Monkey | IV | - | Anordiol | [13] |

| This compound | Cynomolgus Monkey | IM | - | Anordiol | [13] |

Experimental Protocols

Uterotrophic Bioassay in Immature Rats

This assay is used to assess the estrogenic activity of a compound by measuring the increase in uterine weight.[14][15][16][17][18]

Materials:

-

Immature female rats (20-21 days old)

-

Test compound (this compound or its derivatives)

-

Vehicle (e.g., corn oil)

-

Positive control (e.g., 17α-ethinylestradiol)

-

Analytical balance

-

Gavage needles

Procedure:

-

House the immature female rats in a controlled environment.

-

Randomly assign the animals to different treatment groups (vehicle control, positive control, and various doses of the test compound), with at least 6 animals per group.

-

Administer the test compound or controls orally via gavage for three consecutive days.

-

On the fourth day, 24 hours after the last dose, euthanize the animals.

-

Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight of the uterus.

-

Calculate the mean uterine weight for each group and compare the treated groups to the vehicle control group using appropriate statistical analysis. A significant increase in uterine weight indicates estrogenic activity.

Anti-Implantation Assay in Rats

This assay evaluates the post-coital contraceptive efficacy of a compound.[10][19][20][21][22]

Materials:

-

Mature female rats with regular estrous cycles

-

Proven fertile male rats

-

Test compound

-

Vehicle

-

Vaginal smear equipment

Procedure:

-

Monitor the estrous cycle of female rats by daily vaginal smears.

-

On the day of proestrus, house the female rats with fertile males overnight.

-

The presence of sperm in the vaginal smear the next morning confirms mating (Day 1 of pregnancy).

-

Administer the test compound orally or subcutaneously for a specified period (e.g., from Day 1 to Day 7 of pregnancy).

-

On Day 10 of pregnancy, euthanize the animals and examine the uterine horns for the number of implantation sites.

-

Calculate the percentage of anti-implantation activity by comparing the number of implantations in the treated groups to the control group.

Mandatory Visualizations

References

- 1. This compound [medbox.iiab.me]

- 2. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical synthesis and bioassay of this compound and dinordrin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developing a radioimmunoassay for this compound: the synthesis of propionyl and hemisuccinyl esters of anordiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-implantation activity of antiestrogens and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Emergency contraception with mifepristone and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. urosphere.com [urosphere.com]

- 15. oecd.org [oecd.org]

- 16. The OECD program to validate the rat uterotrophic bioassay: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications [mdpi.com]

- 18. The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological Evaluation and Antifertility Activity of Jatropha gossypifolia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Utilizing a rat delayed implantation model to teach integrative endocrinology and reproductive biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Anordrin: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) is a synthetic, steroidal selective estrogen receptor modulator (SERM) that has been utilized in China as a post-coital emergency contraceptive. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows to support further research and development.

Mechanism of Action

This compound functions as a selective estrogen receptor modulator (SERM), exhibiting both weak estrogenic and antiestrogenic activities.[1] Its primary mechanism of action involves binding to the estrogen receptor (ER), although it does not bind to the androgen or progesterone receptors.[1] The antifertility effects of this compound are attributed to its ability to interfere with the implantation process.[2] This is achieved through the inhibition of luteal function and endometrial development.[2] The abortifacient effects observed in animal studies can be counteracted by supplemental estradiol, suggesting that its primary contraceptive action is mediated through an antiestrogenic effect.[1]

This compound itself is a prodrug that is hydrolyzed in the body to its active metabolite, anordiol.[3][4] Anordiol possesses similar but more potent estrogenic activity and has a significantly higher affinity for the estrogen receptor.[1][4]

The anti-implantation effect of this compound is further evidenced by its ability to inhibit the uterine Pontamine blue reaction in mated rats, a marker for increased capillary permeability at the site of blastocyst implantation.[3]

Signaling Pathway

This compound, through its active metabolite anordiol, interacts with estrogen receptors, leading to a cascade of downstream signaling events that ultimately alter gene expression in target tissues, particularly the endometrium. This modulation disrupts the normal physiological processes required for successful implantation.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its anti-fertility, antiestrogenic, and weak estrogenic properties.

Anti-fertility Effects

In animal studies, this compound has demonstrated significant anti-fertility activity in various species, including mice, rats, rabbits, hamsters, and dogs.[5] Repeated administration in rats led to sterility without altering mating behavior, and fertility was restored after cessation of treatment.[5]

| Species | Route of Administration | Dose | Effect | Reference |

| Rat | Oral, Intramuscular, Intravenous | 4 mg/kg | Inhibition of uterine Pontamine blue reaction | [3] |

| Human (in vitro) | - | 50-100 µg/mL | Injury to trophoblast cells | [3] |

Antiestrogenic and Antiandrogenic Effects

This compound exhibits antiestrogenic activity by inhibiting the effects of estradiol on uterine protein content and progesterone receptor levels.[6] It has also been shown to have antiandrogenic effects, leading to a decrease in seminal vesicle weight in male mice.[6]

| Species | Dose | Duration | Effect | Reference |

| Mouse (female) | 2.0 µ g/mouse/day | 7 days | Inhibited estradiol-17β effect on uterine progesterone receptors | [6] |

| Mouse (male) | ~160 µ g/day | 30 days | Significantly decreased seminal vesicle weight | [6] |

Pharmacokinetics

This compound is absorbed after oral administration and undergoes rapid hydrolysis to its active metabolite, anordiol.[3] Studies in animals have provided some insights into its pharmacokinetic profile.

Animal Pharmacokinetics

| Parameter | Species | Dose | Value | Reference |

| Peak Blood Level (Tmax) | Rat | Not specified (oral, with 14C-labelled this compound) | ~9 hours | [5] |

| Peak Urine Excretion | Rat | Not specified (oral, with 14C-labelled this compound) | 10-12 hours | [5] |

| Mean Residence Time (this compound) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 5.0 ± 1.3 min | [7] |

| Mean Residence Time (Anordiol) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 139 ± 27 min | [7] |

| Metabolic Clearance Rate (this compound) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 55 mL/min·kg | [7] |

| Metabolic Clearance Rate (Anordiol) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 34 mL/min·kg | [7] |

| Volume of Distribution (Vss) (this compound) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 276 mL/kg | [7] |

| Volume of Distribution (Vss) (Anordiol) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 4460 mL/kg | [7] |

Clinical Efficacy and Safety

This compound has been used as a post-coital emergency contraceptive in China.[3] Clinical trial data on its efficacy, particularly when used in combination with other agents, is available.

Emergency Contraception

A randomized clinical trial in China evaluated the efficacy of mifepristone alone and in combination with this compound for emergency contraception.

| Treatment Group | N | Dose | Number of Pregnancies | Contraceptive Effectiveness | Reference |

| 1 | 100 | Mifepristone 25 mg (twice, 12h apart) | 0 | 100.0% | [8] |

| 2 | 99 | Mifepristone 25 mg (single dose) | 1 | 83.8% | [8] |

| 3 | 101 | Mifepristone 25 mg + this compound 7.5 mg (single dose) | 1 | 86.1% | [8] |

The study concluded that there was no synergistic effect of this compound in combination with mifepristone at the doses tested.[8] The overall side effects and menstrual disturbances were reported to be low.[8]

Safety

Acute and chronic toxicity tests in animals have shown that this compound did not cause any apparent abnormalities in blood picture, liver and renal functions, or in the histological examinations of organs.[5] In sub-minimal antifertility doses, it did not show any teratogenic effects in rats.[5]

Experimental Protocols

Uterine Pontamine Blue Reaction for Implantation Site Detection

This protocol is used to identify uterine implantation sites by visualizing increased vascular permeability.

Methodology:

-

Mated female rats are treated with this compound at the specified dose (e.g., 4 mg/kg) at a time corresponding to the expected window of implantation.[3]

-

A solution of Pontamine blue dye is injected intravenously.

-

The dye is allowed to circulate for a defined period.

-

The animals are euthanized, and the uterine horns are exposed and examined for the presence of distinct blue bands, which indicate implantation sites with increased vascular permeability.

-

The inhibition of this reaction in this compound-treated animals compared to controls is indicative of its anti-implantation effect.

Conclusion

This compound is a SERM with a clear anti-fertility effect, primarily through the inhibition of implantation. Its conversion to the more potent metabolite, anordiol, is a key aspect of its pharmacology. While it has a history of use as an emergency contraceptive in China, a comprehensive understanding of its quantitative pharmacological properties, particularly in humans, remains an area for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs.

References

- 1. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relative binding affinity of androstane and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of female sex and estrogens on drug pharmacokinetics: what is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Emergency contraception with mifepristone and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Anordrin and its Active Metabolite Anordiol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) is a synthetic steroidal compound that has been investigated for its contraceptive properties. It functions as a prodrug, being rapidly metabolized to its active form, Anordiol (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol). Both compounds exhibit characteristics of Selective Estrogen Receptor Modulators (SERMs), displaying a complex profile of estrogenic and antiestrogenic activities. This technical guide provides a comprehensive overview of the core pharmacology of this compound and Anordiol, including their mechanism of action, pharmacokinetic profiles, and key experimental findings. The information is presented to support further research and drug development efforts in this area.

Core Data Summary

Receptor Binding Affinity

Pharmacokinetic Parameters

Pharmacokinetic studies in cynomolgus monkeys have provided valuable insights into the absorption, distribution, metabolism, and excretion of this compound and Anordiol.[1]

| Parameter | This compound | Anordiol | Species | Administration | Reference |

| Mean Residence Time (MRT) | 5.0 ± 1.3 min | 139 ± 27 min | Cynomolgus Monkey | Intravenous | [1] |

| Metabolic Clearance Rate (MCR) | 55 mL/min/kg | 34 mL/min/kg | Cynomolgus Monkey | Intravenous | [1] |

| Volume of Distribution (Vss) | 276 mL/kg | 4460 mL/kg | Cynomolgus Monkey | Intravenous | [1] |

In Vivo Efficacy: Anti-Implantation Activity

This compound and Anordiol have demonstrated potent anti-implantation effects in rats, preventing pregnancy when administered post-coitally.

| Compound | Administration Route | Lowest Effective Dose (mg/kg/day) | ED50 (mg/kg/day) | Reference |

| This compound | Oral | 10 | 5.60 | [2] |

| Subcutaneous | 2 | - | [2] | |

| Anordiol | Oral | 1.25 | 0.40 | [2] |

| Subcutaneous | 0.1 | - | [2] |

Mechanism of Action & Signaling Pathways

This compound and Anordiol exert their effects primarily through interaction with estrogen receptors. As SERMs, their action is tissue-specific, acting as either agonists or antagonists depending on the cellular context. The binding of Anordiol to the estrogen receptor can initiate both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of Anordiol to the estrogen receptor in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. This complex then binds to Estrogen Response Elements (EREs) on the DNA, modulating the transcription of target genes. This can result in either estrogenic or antiestrogenic effects, depending on the recruitment of co-activators or co-repressors.

Caption: Genomic signaling pathway of Anordiol.

Proposed Non-Genomic Signaling Pathway

While direct evidence for this compound or Anordiol is limited, SERMs are known to initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors. This can lead to the activation of downstream kinase pathways, such as the MAPK/ERK pathway, influencing cellular processes like proliferation and survival.

Caption: Proposed non-genomic signaling of Anordiol.

Experimental Protocols

Metabolic Conversion of this compound to Anordiol

The metabolic conversion of the prodrug this compound to its active metabolite Anordiol is a critical step for its biological activity. This hydrolysis is rapid and primarily occurs in the liver.

Caption: Metabolic conversion of this compound to Anordiol.

Anti-Implantation Study in Rats

This protocol is designed to assess the post-coital contraceptive efficacy of a test compound.

-

Animal Model: Sexually mature female rats with regular estrous cycles.

-

Mating: Female rats in proestrus are caged overnight with fertile males. The presence of sperm in a vaginal smear the following morning confirms mating (Day 1 of pregnancy).

-

Dosing:

-

Test compounds (e.g., this compound, Anordiol) are dissolved or suspended in a suitable vehicle (e.g., sesame oil).

-

Animals are randomly assigned to control and treatment groups.

-

The test compound is administered orally (by gavage) or subcutaneously for a specified period (e.g., Days 1-3 of pregnancy).[2]

-

-

Endpoint: On Day 9 or 10 of pregnancy, animals are euthanized, and the uteri are examined for the presence and number of implantation sites.

-

Data Analysis: The percentage of pregnant animals and the average number of implantation sites per animal are calculated for each group. The ED50 (the dose required to prevent implantation in 50% of the animals) can be determined.[2]

Uterotrophic Assay in Immature Female Rats

This bioassay is a standard method to assess the estrogenic and antiestrogenic activity of a compound.

-

Animal Model: Immature (e.g., 21-day-old) female rats.[3]

-

Dosing:

-

Animals are randomly assigned to control and treatment groups.

-

For estrogenic activity assessment, animals are treated with the test compound daily for 3 consecutive days. A positive control group receives a known estrogen (e.g., ethinyl estradiol).

-

For antiestrogenic activity assessment, animals are co-treated with the test compound and a standard dose of an estrogen.

-

-

Endpoint: On the day after the final dose, animals are euthanized, and the uteri are carefully dissected and weighed (wet weight).

-

Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant inhibition of the estrogen-induced increase in uterine weight indicates antiestrogenic activity.

Conclusion

This compound, through its active metabolite Anordiol, represents an interesting class of SERMs with potent antifertility effects. The data presented in this guide summarize the key pharmacological characteristics of these compounds. Further research is warranted to fully elucidate their molecular mechanisms, particularly their interactions with ER subtypes and the downstream signaling pathways they modulate. A more detailed understanding of their structure-activity relationships could pave the way for the development of novel and more effective modulators of estrogen receptor signaling for various therapeutic applications.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-implantation activity of antiestrogens and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Anordrin's Interaction with Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anordrin is a synthetic, steroidal selective estrogen receptor modulator (SERM) that has been investigated for its contraceptive and anti-fertility properties.[1][2] As a SERM, this compound exhibits tissue-specific estrogenic and antiestrogenic activities, which are mediated through its interaction with the estrogen receptors, ER-alpha (ERα) and ER-beta (ERβ).[1][3] This technical guide provides an in-depth overview of the binding characteristics of this compound to ERα and ERβ, details the experimental methodologies used to assess these interactions, and visualizes the associated signaling pathways. This compound's active metabolite, anordiol, is noted to have more potent estrogenic activity.[3]

Binding Affinity of this compound to Estrogen Receptors

Comprehensive searches for specific quantitative binding affinity data (Ki, IC50, RBA) for this compound to ERα and ERβ did not yield precise values. However, the available literature qualitatively describes this compound's binding characteristics.

Table 1: Qualitative Binding Profile of this compound

| Receptor | Binding Interaction | Activity Profile | Source |

| Estrogen Receptor (ER) | Binds to the estrogen receptor. | Weak estrogenic and antiestrogenic activity. | [1][3] |

| Androgen Receptor (AR) | Does not bind. | No androgenic or antiandrogenic activity. | [3] |

| Progesterone Receptor (PR) | Does not bind. | No progestogenic or antiprogestogenic activity. | [3] |

This compound's therapeutic effects are believed to stem from its ability to act as an antiestrogen, as supplemental estradiol can block its abortifacient effects in animal models.[3]

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of a compound like this compound to estrogen receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the receptor.

Principle

A fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol, is incubated with a preparation of estrogen receptors (either ERα or ERβ). Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation. The amount of radiolabeled ligand that remains bound to the receptor is then measured. A successful competitor will decrease the amount of bound radioligand in a concentration-dependent manner.

Materials

-

Receptor Source: Purified recombinant human ERα or ERβ protein, or cytosol preparations from tissues known to express high levels of these receptors (e.g., rat uterus).[4]

-

Radioligand: A high-affinity radiolabeled estrogen, typically [³H]-17β-estradiol.[4]

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution to maintain pH and protein stability, such as Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[4]

-

Separation Method: Method to separate receptor-bound from free radioligand, such as filtration through glass fiber filters or charcoal-dextran adsorption.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

General Procedure[4][5][6]

-

Receptor Preparation: If using tissue, homogenize in cold lysis buffer and centrifuge to obtain a cytosol or membrane fraction containing the estrogen receptors. Determine the protein concentration of the preparation.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of this compound (or a vehicle control). Include a set of tubes with a high concentration of unlabeled estradiol to determine non-specific binding.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Separate the receptor-bound [³H]-estradiol from the free radioligand using a method like vacuum filtration. The filters will trap the receptor-ligand complexes.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The Relative Binding Affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.

-

Signaling Pathways

The biological effects of this compound are mediated through the classical estrogen receptor signaling pathways. Upon binding to ERα or ERβ, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of estrogen-responsive genes.

Classical (Genomic) Estrogen Receptor Signaling Pathway

Caption: Classical genomic signaling pathway of this compound.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

References

- 1. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [medbox.iiab.me]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In Vivo Metabolism and Pharmacokinetics of Anordrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) is a synthetic A-nor-steroid with post-coital contraceptive activity. Developed and primarily used in China, publicly available data on its in vivo metabolism and pharmacokinetics, particularly in humans, is limited. This technical guide synthesizes the available preclinical data, outlines plausible experimental methodologies for its study, and presents a logical workflow for its pharmacokinetic and metabolic characterization. This compound functions as a prodrug, rapidly hydrolyzing to its active metabolite, anordiol, which exerts its biological effects. This document provides a comprehensive overview of the current understanding of this compound's disposition in biological systems.

Introduction

This compound is a selective estrogen receptor modulator (SERM) that has been used as a post-coital emergency contraceptive.[1] Its mechanism of action is primarily attributed to its active metabolite, anordiol, which possesses both weak estrogenic and antiestrogenic properties.[1][2] Understanding the in vivo metabolism and pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use and for the development of new analogues. This guide provides a detailed summary of the available data and methodologies relevant to the study of this compound.

In Vivo Metabolism

The primary metabolic pathway of this compound in vivo is its rapid hydrolysis to the dihydroxy parent compound, anordiol (also referred to as AF-45). This conversion is essential for its biological activity.[2][3][4]

Metabolic Pathway

The metabolic conversion of this compound to its active form is a straightforward hydrolysis reaction.

Further metabolic fate of anordiol has not been extensively reported in the available literature. General metabolic pathways for synthetic steroids often involve hydroxylation followed by conjugation (glucuronidation or sulfation) to facilitate excretion.[5][6]

Pharmacokinetics

Pharmacokinetic studies of this compound have been primarily conducted in animal models, with the most detailed data available from studies in cynomolgus monkeys.[4]

Absorption

Following oral administration in animals, this compound is absorbed rapidly but incompletely from the gastrointestinal tract.[7] In studies with 14C-labelled this compound, the peak blood level of radioactivity was typically reached 9 hours after administration.[7]

Distribution

The apparent volume of distribution at a steady state (Vss) for this compound in cynomolgus monkeys is relatively small, suggesting it is primarily confined to the bloodstream. In contrast, its active metabolite, anordiol, has a much larger Vss, indicating extensive distribution into tissues.[4]

Metabolism

As previously mentioned, this compound is rapidly metabolized to anordiol. The metabolic clearance rate (MCR) of this compound is higher than that of anordiol, which is consistent with its role as a prodrug.[4]

Excretion

Excretion of this compound and its metabolites occurs primarily through the feces, with a smaller fraction eliminated in the urine.[7] In cynomolgus monkeys, approximately 44% of an administered dose was recovered in the urine.[4] The peak of urinary excretion of radioactivity was observed between 10 and 12 hours post-administration in animal studies.[7]

Pharmacokinetic Parameters (Cynomolgus Monkey)

The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite, anordiol, in cynomolgus monkeys following intravenous administration.[4]

| Parameter | This compound | Anordiol |

| Mean Residence Time (MRT) | 5.0 ± 1.3 min | 139 ± 27 min |

| Metabolic Clearance Rate (MCR) | 55 mL/min/kg | 34 mL/min/kg |

| Volume of Distribution (Vss) | 276 mL/kg | 4460 mL/kg |

| MRT (after i.m. administration) | - | 26.3 days |

Experimental Protocols

Detailed experimental protocols for the in vivo metabolism and pharmacokinetic studies of this compound are not extensively published. However, based on standard practices for the analysis of synthetic steroids, a representative workflow and analytical method are proposed below.

General Workflow for Pharmacokinetic and Metabolism Studies

Proposed Analytical Method: HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be suitable for the simultaneous quantification of this compound and anordiol in biological matrices.

-

Sample Preparation:

-

To 500 µL of plasma, add an internal standard (e.g., a structurally similar synthetic steroid).

-

Perform protein precipitation with acetonitrile.

-

Centrifuge and collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, anordiol, and the internal standard would need to be determined through infusion and optimization experiments.

-

Conclusion

Disclaimer: The experimental protocols described herein are representative examples based on common practices in the field and are not based on published, validated methods for this compound. These should be adapted and validated for specific laboratory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]

- 7. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Anordrin's Effects on Reproductive Hormones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anordrin (2α, 17α-diethynyl-A-nor-5α-androstane-2β, 17β-diol dipropionate) is a synthetic A-nor-steroid with a complex pharmacological profile, exhibiting weak estrogenic, antiestrogenic, anti-progestational, and anti-androgenic activities.[1][2] Developed as a post-coital contraceptive, its mechanism of action is primarily mediated through its active metabolite, anordiol, which displays a higher affinity for the estrogen receptor.[3][4] This technical guide provides an in-depth analysis of this compound's effects on key reproductive hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), estrogen, and progesterone. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action

This compound functions as a selective estrogen receptor modulator (SERM). Its biological effects are largely attributed to its active metabolite, anordiol, which is formed by the hydrolysis of the dipropionate esters of this compound.[4] Anordiol interacts with estrogen receptors (ERs), but not with androgen or progesterone receptors directly.[2] This interaction with ERs can elicit either estrogenic or antiestrogenic responses depending on the target tissue and the hormonal milieu. The antifertility effects of this compound are thought to stem from its antiestrogenic action, which can be counteracted by supplemental estradiol.

The primary mechanism of this compound's influence on reproductive hormones is through its modulation of the hypothalamic-pituitary-gonadal (HPG) axis. By interacting with estrogen receptors in the hypothalamus and pituitary gland, this compound can alter the release of gonadotropin-releasing hormone (GnRH), and subsequently, the pituitary gonadotropins LH and FSH. These changes in gonadotropin levels then impact ovarian steroidogenesis, leading to altered concentrations of estrogen and progesterone.

Quantitative Effects on Reproductive Hormones

While much of the literature describes the qualitative effects of this compound on reproductive hormones, specific quantitative data is sparse. The following tables summarize the available information from preclinical studies.

| Table 1: Effects of this compound on Gonadotropins (LH & FSH) | |

| Hormone | Observed Effect |

| Luteinizing Hormone (LH) | Increased serum concentrations in immature rats.[3] |

| Follicle-Stimulating Hormone (FSH) | Data not available. |

| Table 2: Effects of this compound on Steroid Hormones (Estrogen & Progesterone) | |

| Hormone | Observed Effect |

| Estrogen | Depression of plasma estrogen levels in female baboons. |

| Progesterone | Induced decrease in serum progesterone levels in rats.[3][4] Blocked the ability of progesterone to maintain deciduomata in female mice.[2] Depression of plasma progesterone levels in female baboons. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline methodologies derived from key studies on this compound.

Animal Models and Drug Administration

-

Rodent Models:

-

Mice: Administration of 2.0 µ g/mouse/day for 7 days to study effects on uterine protein and progesterone receptors.[2] A daily dose of 160 µ g/day was used to assess effects on male reproductive organ weights.[2]

-

Rats: A dose of 4 mg/kg was used to inhibit the uterine Pontamine blue reaction in mated rats.[4] In immature rats, a dose of 2.45 µmol of anordiol was administered on days 25 and 29 of age to study estrogenic and antiestrogenic activities.[3]

-

-

Primate Models:

-

Cynomolgus Monkeys: Intravenous and intramuscular administration of 0.2 mg/kg and 1.0 mg/kg of [3-¹⁴C]this compound to determine pharmacokinetics.

-

Baboons: Two daily doses for 4 days to assess postovulatory contraceptive effectiveness.

-

Hormone Concentration Measurement

-

Sample Collection: Blood samples are collected at specified time points following this compound or anordiol administration. For instance, in immature rats, serum was collected between 16:00 and 17:00 on days 30, 31, and 32.[3]

-

Assay Method: Radioimmunoassay (RIA) is a commonly cited method for the quantification of serum LH, progesterone, and other steroid hormones. The specific antibodies and standards used would be dependent on the commercial kits or in-house protocols of the respective laboratories.

Signaling Pathways

This compound's effects on reproductive hormones are initiated by its interaction with estrogen receptors, which subsequently modulates the hypothalamic-pituitary-gonadal (HPG) axis.

The binding of anordiol to estrogen receptors in the hypothalamus and pituitary can either mimic or block the effects of endogenous estradiol. This dual activity leads to a disruption of the normal feedback mechanisms that regulate GnRH, LH, and FSH secretion, ultimately altering ovarian hormone production and preventing fertility.

Conclusion

This compound exerts its effects on reproductive hormones through a complex interplay of estrogenic and antiestrogenic actions on the hypothalamic-pituitary-gonadal axis. While the qualitative effects, such as the suppression of progesterone and the modulation of LH, are documented, a significant gap exists in the availability of detailed quantitative data from preclinical and clinical studies. Further research employing standardized protocols and robust analytical methods is necessary to fully elucidate the dose-dependent effects of this compound on the full spectrum of reproductive hormones. The information and visualizations provided in this guide serve as a foundation for researchers, scientists, and drug development professionals to design future studies aimed at comprehensively characterizing the endocrine pharmacology of this compound.

References

- 1. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-uterotrophic and folliculostatic activities of anordiol (2 alpha,17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta,17 beta-diol) - PubMed [pubmed.ncbi.nlm.nih.gov]

Anordrin: An Exploration of Molecular Targets Beyond Estrogen Receptors

An in-depth technical guide on the molecular targets of Anordrin beyond its primary interaction with estrogen receptors, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound (2α, 17α-diethynyl-A-nor-5α-androstane-2β, 17β-diol dipropionate) is a synthetic steroidal compound known primarily for its potent antiestrogenic and weak estrogenic activities. It has been studied extensively as a post-coital contraceptive, with its mechanism of action largely attributed to its effects on the estrogen receptor (ER), leading to the inhibition of embryo implantation. However, the full spectrum of its molecular interactions remains an area of active investigation. This technical guide synthesizes the available scientific literature to explore the molecular targets and physiological systems affected by this compound that are independent of direct estrogen receptor binding, providing a deeper understanding of its pharmacological profile.

Confirmed Non-Targets: Steroid Hormone Receptors

Crucial to understanding this compound's unique mechanism is identifying the receptors it does not directly engage. Competitive binding assays have been employed to determine its specificity.

Data Presentation: Receptor Binding Specificity

Quantitative studies have definitively shown that this compound does not compete with high-affinity radiolabeled ligands for binding to the androgen receptor (AR) or the progesterone receptor (PR). This indicates that the observed anti-androgenic and anti-progestogenic effects of this compound are not mediated by direct receptor antagonism.

| Receptor | Radioligand Used | This compound Activity | Conclusion | Source |

| Androgen Receptor (AR) | [³H]R1881 | Did not compete for binding in kidney cytosol. | No direct binding to AR. | [1] |

| Progesterone Receptor (PR) | [³H]R5020 | Did not compete for binding in uterine receptor sites. | No direct binding to PR. | [1] |

Experimental Protocols: Competitive Binding Assay

-

Tissue Preparation : Cytosol extracts are prepared from target tissues known to be rich in the receptor of interest (e.g., kidney for AR, uterus for PR).

-

Incubation : A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]R1881 for AR, [³H]R5020 for PR) is incubated with the cytosol extract.

-

Competition : Parallel incubations are performed with the addition of increasing concentrations of an unlabeled competitor—in this case, this compound. A known ligand for the receptor is used as a positive control.

-

Separation : After incubation, bound and unbound radioligands are separated, often using methods like dextran-coated charcoal or hydroxylapatite precipitation.

-

Quantification : The amount of bound radioactivity is measured using liquid scintillation counting.

-

Analysis : A displacement curve is generated. If the test compound (this compound) competes for the same binding site, it will displace the radioligand, leading to a dose-dependent decrease in bound radioactivity. The absence of such a decrease indicates a lack of direct competitive binding.[1]

Workflow for Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Indirect Target System: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound exhibits significant antigonadotropic effects, particularly in males, where it leads to a reduction in the weight of the seminal vesicles after prolonged administration.[1] These effects, coupled with its known antiestrogenic properties, strongly suggest that this compound modulates the Hypothalamic-Pituitary-Gonadal (HPG) axis.

The HPG axis is a tightly regulated hormonal cascade. The hypothalamus releases Gonadotropin-Releasing Hormone (GnRH), which stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids (testosterone and estrogen). These steroids then exert negative feedback on both the hypothalamus and the pituitary to suppress GnRH, LH, and FSH release.[4][5]

This compound's antiestrogenic action likely interferes with the negative feedback loop of estrogen at the hypothalamic and/or pituitary level. By antagonizing estrogen's effects, this compound may disrupt the normal pulsatile release of GnRH and subsequent gonadotropin secretion, leading to reduced gonadal stimulation and steroidogenesis over time. This provides a plausible mechanism for its observed antigonadotropic effects without requiring direct binding to AR or PR.[1]

Signaling Pathway of the HPG Axis

Caption: this compound's hypothesized modulation of the HPG axis.

Indirect Target System: The Uterine Plasminogen Activator (PA) System

Successful embryo implantation requires extensive tissue remodeling of the uterine endometrium, a process mediated by a delicate balance of proteases and their inhibitors. The plasminogen activator (PA) system is a key player in this process.

Studies have shown that this system is under strict hormonal control. Estradiol significantly increases the activity of uterine plasminogen activators, promoting the proteolytic environment necessary for implantation.[7][8] Conversely, this estrogen-induced stimulation is markedly suppressed by antiestrogenic compounds.[7] Given that this compound's primary contraceptive effect is the prevention of implantation and it is a potent antiestrogen, it is highly probable that it exerts its effect by inhibiting the estrogen-dependent induction of uterine plasminogen activator activity. This disruption would prevent the necessary endometrial remodeling, creating a uterine environment non-receptive to the blastocyst.

Signaling Pathway of the Plasminogen Activator System

Caption: this compound's hypothesized role in the PA system.

Areas for Future Investigation

While the evidence for this compound's modulation of the HPG axis and the PA system is strong, albeit indirect, other potential molecular targets warrant investigation.

-

Calmodulin (CaM) : Calmodulin is a ubiquitous calcium-binding protein that acts as a transducer for calcium signaling, regulating over 300 target proteins.[9][10] There is evidence of interaction between CaM and the estrogen receptor, suggesting a potential intersection with steroid hormone signaling pathways.[11] Future studies could explore whether this compound or its active metabolite, anordiol, can directly bind to CaM or allosterically modulate its interactions with downstream targets, potentially explaining some of its diverse physiological effects.

-

Enzyme Inhibition : As a synthetic steroid, this compound has the potential to interact with enzymes involved in steroid biosynthesis and metabolism, such as aromatase or 17β-hydroxysteroid dehydrogenase. While no current data supports this, investigating this compound as a potential enzyme inhibitor could reveal novel mechanisms of action, particularly concerning its long-term effects on hormonal balance.

Conclusion

While this compound's primary mechanism of action is mediated through the estrogen receptor, a comprehensive understanding of its pharmacology requires looking beyond this initial interaction. The evidence strongly indicates that this compound does not bind to androgen or progesterone receptors. Instead, its broader physiological effects, such as its antigonadotropic and anti-implantation activities, are likely mediated through indirect mechanisms. This guide has detailed two highly plausible systems through which these effects are exerted: the modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis and the inhibition of the uterine Plasminogen Activator (PA) system. These indirect actions, stemming from its potent antiestrogenic nature, are critical to its overall pharmacological profile. Further research into other potential targets like Calmodulin and steroidogenic enzymes may yet uncover additional facets of this complex molecule's activity.

References

- 1. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Hypothalamic-Pituitary-Gonadal Axis - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progesterone regulation of plasminogen activator inhibitor 1 (PAI-1) antigen and mRNA levels in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uterine plasminogen activator activity: modulation by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hormonal regulation of the release of plasminogen activators and of a specific activator inhibitor from endometrial tissue in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Ca2+ on the promiscuous target-protein binding of calmodulin | PLOS Computational Biology [journals.plos.org]

- 10. Alterations in calmodulin-cardiac ryanodine receptor molecular recognition in congenital arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calmodulin, a regulatory partner of the estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Anordrin Dosage for Antifertility Studies in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Anordrin dosage and experimental protocols for conducting antifertility studies in rats. The information is curated from various scientific studies to guide researchers in designing and executing their experiments.

Introduction

This compound, a synthetic non-steroidal compound, has been investigated for its postcoital contraceptive effects.[1] It exhibits both estrogenic and anti-progestogenic properties, which are believed to be the primary mechanisms for its antifertility action.[1] this compound is a prodrug that is metabolized in vivo to its active form, anordiol.[1][2] This document outlines the effective dosages, administration routes, and detailed protocols for evaluating the antifertility efficacy of this compound in rat models.

Mechanism of Action

This compound's antifertility effect is primarily attributed to its interaction with hormonal pathways crucial for pregnancy establishment and maintenance. Its proposed mechanism involves:

-

Estrogenic Activity: this compound possesses estrogenic properties that can disrupt the sensitive hormonal balance required for ovum transport, fertilization, and implantation.[1]

-

Anti-progestogenic Activity: The compound also exhibits anti-progesterone effects, which can interfere with the uterine environment necessary for blastocyst implantation and development. This is likely a consequence of its estrogenic nature.[1]

The dual action of this compound makes it an effective agent for preventing pregnancy when administered shortly after coitus.

Quantitative Data Summary

The following tables summarize the effective dosages of this compound for antifertility effects in rats, based on published studies.

Table 1: Effective Dosages of this compound for Anti-implantation Activity in Rats

| Administration Route | Dosage (mg/kg/day) | Treatment Schedule | Efficacy | Reference |

| Oral | 10 | Days 1, 2, and 3 of pregnancy | 100% prevention of blastocyst implantation | |

| Subcutaneous (s.c.) | 2.0 | Days 1, 2, and 3 of pregnancy | 100% prevention of blastocyst implantation |

Table 2: Dosage of this compound for Inhibition of Uterine Pontamine Blue Reaction in Mated Rats

| Administration Route | Dosage (mg/kg) | Treatment Schedule | Effect | Reference |

| Oral, Intramuscular (i.m.), or Intravenous (i.v.) | 4 | Single dose | Inhibition of uterine Pontamine blue reaction | [1] |

Experimental Protocols

This section provides detailed methodologies for conducting antifertility studies with this compound in rats. Wistar and Sprague-Dawley rats are commonly used for these types of studies.[3][4]

Animal Model

-

Species: Rat (Rattus norvegicus)

-

Age and Weight: Use healthy, sexually mature female rats, typically 8-10 weeks old, weighing between 180-220g.

-

Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard pellet feed and water.

Mating Procedure

-

Monitor the estrous cycle of female rats by daily vaginal smear examination.

-

On the evening of proestrus, house the female rats with fertile males of the same strain in a 2:1 female to male ratio.

-

The following morning, confirm mating by the presence of sperm in the vaginal smear or the presence of a copulatory plug. This day is designated as Day 1 of pregnancy.

-

Separate the mated females into individual cages.

Preparation and Administration of this compound

Vehicle Selection: The choice of vehicle for this compound will depend on its solubility. Common vehicles for oral administration in rats include sterile water, saline, or a suspension in 0.5% carboxymethyl cellulose (CMC). For subcutaneous injection, an oil-based vehicle such as sesame oil or corn oil is often used. It is crucial to perform solubility tests to determine the most appropriate vehicle.

Preparation of Oral Suspension (Example):

-

Weigh the required amount of this compound powder based on the desired dose and the number of animals.

-

Levigate the powder with a small amount of the chosen vehicle (e.g., 0.5% CMC) to form a smooth paste.

-

Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.

-

Ensure the suspension is homogenous before each administration.

Administration:

-

Oral: Administer the prepared this compound suspension using an oral gavage needle. The volume should typically be between 1-2 ml/kg body weight.

-

Subcutaneous: Administer the this compound solution or suspension using a sterile syringe and needle into the loose skin on the back of the neck. The injection volume should be kept low, typically 0.1-0.5 ml per animal.

Anti-implantation Study Protocol

-

Randomly divide the mated female rats into control and treatment groups.

-

Administer the vehicle to the control group and the prepared this compound solution/suspension to the treatment groups according to the dosage and schedule outlined in Table 1 (e.g., daily from Day 1 to Day 3 of pregnancy).

-

On Day 10 of pregnancy, euthanize the animals humanely.

-

Perform a laparotomy and examine the uterine horns for the presence of implantation sites.

-

Calculate the percentage of anti-implantation activity using the following formula:

-

% Anti-implantation Activity = (1 - (Number of implantations in treated group / Number of implantations in control group)) x 100

-

Visualizations

Signaling Pathway

// Nodes this compound [label="this compound\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anordiol [label="Anordiol\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor\n(ER)", fillcolor="#FBBC05", fontcolor="#202124"]; ERE [label="Estrogen Response\nElement (in nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Altered Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hormonal_Imbalance [label="Hormonal Imbalance", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Uterine_Environment [label="Disrupted Uterine\nEnvironment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Implantation_Failure [label="Implantation Failure\n(Antifertility Effect)", fillcolor="#202124", fontcolor="#FFFFFF"]; Progesterone_Action [label="Progesterone Action", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> Anordiol [label="Metabolism", fontsize=8, color="#5F6368"]; Anordiol -> ER [label="Binds to", fontsize=8, color="#5F6368"]; ER -> ERE [label="Translocates & Binds", fontsize=8, color="#5F6368"]; ERE -> Gene_Transcription [fontsize=8, color="#5F6368"]; Gene_Transcription -> Hormonal_Imbalance [fontsize=8, color="#5F6368"]; Hormonal_Imbalance -> Uterine_Environment [fontsize=8, color="#5F6368"]; Uterine_Environment -> Implantation_Failure [fontsize=8, color="#5F6368"]; Anordiol -> Progesterone_Action [label="Inhibits\n(Anti-progestogenic effect)", fontsize=8, color="#EA4335", style=dashed]; Progesterone_Action -> Uterine_Environment [label="Maintains", fontsize=8, color="#34A853", style=dashed]; }

Caption: Proposed signaling pathway of this compound's antifertility action.

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Acclimatization [label="Animal Acclimatization\n(Wistar/Sprague-Dawley Rats)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Estrous_Cycle_Monitoring [label="Estrous Cycle Monitoring\n(Vaginal Smears)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mating [label="Mating\n(Proestrus Females + Fertile Males)", fillcolor="#FBBC05", fontcolor="#202124"]; Pregnancy_Confirmation [label="Pregnancy Confirmation\n(Sperm in Smear/Plug)\nDay 1 of Pregnancy", fillcolor="#FBBC05", fontcolor="#202124"]; Group_Allocation [label="Random Group Allocation\n(Control & Treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anordrin_Administration [label="this compound/Vehicle Administration\n(e.g., Oral Gavage, s.c. injection)\nDays 1-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Laparotomy [label="Laparotomy on Day 10", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection\n(Count Implantation Sites)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(% Anti-implantation)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Animal_Acclimatization [color="#5F6368"]; Animal_Acclimatization -> Estrous_Cycle_Monitoring [color="#5F6368"]; Estrous_Cycle_Monitoring -> Mating [color="#5F6368"]; Mating -> Pregnancy_Confirmation [color="#5F6368"]; Pregnancy_Confirmation -> Group_Allocation [color="#5F6368"]; Group_Allocation -> Anordrin_Administration [color="#5F6368"]; Anordrin_Administration -> Laparotomy [color="#5F6368"]; Laparotomy -> Data_Collection [color="#5F6368"]; Data_Collection -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; }

Caption: Experimental workflow for an anti-implantation study of this compound in rats.

References

- 1. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anordiol produces pregnancy loss in the rat—via the embryo or via the uterus?-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 3. Evaluation of antifertility potential of Piper betle (Petiole) on female wistar rats “rising approaches of herbal contraception’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifertility potential of Neem flower extract on adult female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Anordrin in Mouse Models of Endometriosis

For Researchers, Scientists, and Drug Development Professionals

Introduction